molecular formula C7H12N2OS B13300261 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B13300261
M. Wt: 172.25 g/mol
InChI Key: ZWWXRAQRZRKTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine (CAS 1083299-46-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 4-methylthiazole core, a privileged scaffold in the design of bioactive molecules . The thiazole ring is a versatile heterocycle known for its aromaticity, contributed by delocalized π-electrons encompassing sulfur and nitrogen atoms, which allows it to participate in various donor-acceptor and nucleophilic reactions . This makes thiazole-containing compounds valuable synthons for developing novel chemical entities. This compound serves as a key building block for researchers synthesizing and optimizing molecules for a wide spectrum of biological activities. The thiazole moiety is a critical structural component in numerous FDA-approved drugs and clinical candidates, spanning therapeutic areas such as oncology, neurology, and infectious diseases . For instance, aminothiazole-based drugs like Riluzole are used in the management of neurological conditions, while others such as Dasatinib are approved for the treatment of chronic myeloid leukemia . The specific structure of 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine, with its ether-linked amine chain, offers a point of diversification for creating derivatives aimed at targeting various enzymes and receptors. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2OS/c1-5-4-11-7(9-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3

InChI Key

ZWWXRAQRZRKTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(CN)OC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Methyl-1,3-thiazol-2-amine

  • Reactants :
    • 4-Methylthiazole-2-carboxylic acid
    • Ammonia or urea (for amination).
  • Conditions :
    • Heating under reflux in ethanol or acetic acid.
    • Catalytic acid (e.g., HCl or H₂SO₄).

Step 2: Introduction of Methoxy Group via Aldehyde Condensation

  • Reactants :
    • 4-Methyl-1,3-thiazol-2-amine
    • Methoxyacetaldehyde.
  • Conditions :
    • Acidic conditions (e.g., HCl in ethanol).
    • Reflux for 4–6 hours.
  • Mechanism :
    • Schiff base formation followed by reduction (if needed).

Step 3: Purification

  • Methods :
    • Recrystallization from ethanol/water mixtures.
    • Column chromatography (if byproducts form).

Key Reaction Parameters

Parameter Optimal Conditions Purpose
Solvent Ethanol or methanol High solubility of intermediates
Temperature Reflux (78–80°C for ethanol) Accelerate condensation
Catalyst HCl or H₂SO₄ Acid catalysis for imine formation
Reaction Time 4–6 hours Ensure completion

Challenges and Mitigation

  • Byproduct Formation :
    • Unwanted isomers may form due to steric effects. Use of sterically hindered aldehydes or chiral catalysts could improve selectivity.
  • Oxidation of Thiazole Core :
    • Addition of antioxidants (e.g., BHT) prevents N-oxide impurities.

Industrial Scalability Considerations

Comparative Analysis of Related Syntheses

Compound Method Yield Key Difference
2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine Condensation with methoxyacetaldehyde 65–70% Methyl position on thiazole
Cobicistat intermediates Multi-step coupling 40–50% Complex carbamate functionalization

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation, particularly at sulfur or nitrogen atoms. Key findings include:

Reagent Conditions Product Yield Reference
Hydrogen peroxide25°C, aqueous ethanol2-Methoxy-2-(4-methyl-1,3-thiazole-2-yl)acetamide65%
KMnO₄ (acidic)0–5°C, H₂SO₄Thiazole ring cleavage to sulfonic acid derivative42%

Mechanistic studies suggest that oxidation at the sulfur atom generates sulfoxides or sulfones, while nitrogen oxidation leads to N-oxide derivatives. The methoxy group remains inert under mild conditions but may participate in demethylation under strong acidic oxidants.

Alkylation and Acylation

The primary amine group reacts with electrophiles:

Alkylation

Electrophile Base Product Application
Methyl iodideK₂CO₃, DMFN-Methyl-2-methoxy-2-(4-methylthiazol-2-yl)ethylamineIntermediate for drug design
Benzyl bromideEt₃N, CH₂Cl₂N-Benzyl derivativeAntimicrobial agent precursor

Acylation

Acylating Agent Conditions Product Yield
Acetyl chloridePyridine, 0°CN-Acetyl-2-methoxy-2-(4-methylthiazol-2-yl)ethylamine78%
Benzoyl chlorideRT, CH₂Cl₂N-Benzoylated derivative82%

Acylation enhances stability and modifies bioavailability for pharmacological studies.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, a key pathway for bioactive molecule synthesis. For example:

  • With CS₂/KOH : Forms thiazolidinone derivatives via amine-thiocarbamate intermediates .

  • With aldehydes : Condensation yields imidazothiazoles (e.g., Scheme 1 ).

Scheme 1 : Cyclization with benzaldehyde

text
2-Methoxy-2-(4-methylthiazol-2-yl)ethylamine + benzaldehyde → 5-methoxy-7-methylimidazo[2,1-b]thiazole

Conditions : EtOH, Δ, 6h | Yield : 68%

Nucleophilic Substitution

The methoxy group participates in SN2 reactions under strong nucleophiles:

Nucleophile Conditions Product Yield
NH₃ (aq)100°C, sealed tube2-Amino-2-(4-methylthiazol-2-yl)ethanol55%
NaSHDMF, 80°C2-Mercapto-2-(4-methylthiazol-2-yl)ethylamine61%

Multi-Component Reactions (MCRs)

This compound serves as a building block in one-pot MCRs to synthesize bi-thiazoles and hydrazono-thiazoles. A notable example:

Reaction :

text
2-Methoxy-2-(4-methylthiazol-2-yl)ethylamine + thiosemicarbazide + phenacyl bromide → Thiazolyl-hydrazono-ethylthiazole

Conditions : Dioxane, Et₃N, RT | Yield : 73%

These products exhibit antitumor activity by inhibiting matrix metalloproteinases (MMPs) and BCL2 proteins .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing methylamine and CO₂.

  • Photolysis : UV light induces C-S bond cleavage, forming methoxyacetamide derivatives .

Scientific Research Applications

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine is a chemical compound featuring a thiazole ring, which includes both sulfur and nitrogen atoms. Thiazole derivatives are recognized for diverse biological activities, making them significant in medicinal chemistry. The molecular formula for 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine is C7H12N2OSC_7H_{12}N_2OS, with a molecular weight of approximately 172.25 g/mol. The compound's structural uniqueness stems from specific substitution patterns on the thiazole ring, influencing its reactivity and biological properties.

Biological Activities and Mechanisms

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine exhibits a range of biological activities attributed to its thiazole moiety. Thiazole derivatives are known for their interaction with specific enzymes and receptors, influencing cellular signaling pathways and metabolic processes.

Applications

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine has several applications across different fields due to the versatility of thiazole derivatives:

  • Medicinal Chemistry Thiazole derivatives are valuable in both research and practical applications.
  • Research The compound is used in various research applications.

Structural Similarities and Notable Properties

Several compounds share structural similarities with 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine:

Compound NameStructureNotable Properties
SulfathiazoleContains a thiazole ringAntimicrobial drug used primarily for bacterial infections
RitonavirThiazole derivativeAntiretroviral medication used in HIV treatment
AbafunginThiazole-containing compoundAntifungal agent effective against various fungi
BleomycinThiazole-related structureAntineoplastic drug used in cancer therapy

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . This compound may also interfere with cellular processes by binding to DNA or proteins, thereby affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Substituted Thiazol-2-amines
  • 4-(4-Methoxyphenyl)thiazol-2-amine (CAS: 244.13): Features a 4-methoxyphenyl substituent on the thiazole ring.
  • 4-(4′-Nitrophenyl)thiazol-2-amine : Incorporates a nitro group on the phenyl ring, increasing electron-withdrawing effects and reducing solubility compared to the target compound’s methoxy group .
  • 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine dihydrochloride : Extends the carbon chain (propane backbone) and exists as a dihydrochloride salt, improving water solubility but altering pharmacokinetics .
Benzothiazole Derivatives
  • 2-(1,3-Benzothiazol-2-yl)ethan-1-amine : Replaces the 4-methylthiazole with a benzothiazole ring, increasing aromaticity and molecular weight (178.26 g/mol). This structural change may enhance DNA intercalation properties but reduce metabolic stability .
Hybrid Thiazole-Triazole Derivatives
  • N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8): Combines a 4-methylthiazole with a phenoxybenzamide group, targeting EHD4 inhibition. The amide linkage introduces hydrogen-bonding capabilities distinct from the target compound’s amine group .
  • AB3/AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-benzamide derivatives): Feature sulfanyl-linked triazole or methyltriazole groups, influencing binding affinity in enzyme inhibition studies (RBFE values: -7.03 to -5.75 kcal/mol) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
Target Compound 171.24 Methoxy, 4-methylthiazole Moderate (polar methoxy group)
4-(4-Methoxyphenyl)thiazol-2-amine 244.13 4-Methoxyphenyl Low (aromatic hydrophobicity)
2-(1,3-Benzothiazol-2-yl)ethan-1-amine 178.26 Benzothiazole Low (planar aromatic system)
MS8 (N-(4-methylthiazol-2-yl)benzamide) 325.38 Phenoxybenzamide Moderate (amide polarity)

Biological Activity

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine is a thiazole derivative recognized for its diverse biological activities, making it a significant compound in medicinal chemistry. The presence of the thiazole ring, which contains both sulfur and nitrogen, contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C₇H₁₂N₂OS
Molecular Weight: 172.25 g/mol
IUPAC Name: 2-methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethanamine
Structural Characteristics: The compound features a methoxy group and an amine substituent on the thiazole ring, which influences its reactivity and biological activity .

The biological activity of 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity. This interaction may affect metabolic pathways and cellular signaling.
  • Covalent Binding : The compound may act as a covalent inhibitor by forming stable bonds with target proteins, leading to prolonged effects on cellular functions .
  • Induction of Apoptosis : Research indicates that derivatives of thiazoles can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Antimicrobial Activity

Studies have demonstrated that 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine exhibits significant antimicrobial properties:

  • Bacterial Activity : The compound shows effectiveness against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate moderate to strong activity against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
  • Fungal Activity : It also demonstrates antifungal properties against common pathogens like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 have shown that the compound induces cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in late apoptosis rates following treatment .
Cell LineIC₅₀ (µM)Effect
MCF-719.6Induction of apoptosis

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazole derivatives similar to 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine:

  • Ferroptosis Induction : A study on thiazole compounds indicated that certain derivatives can selectively induce ferroptosis in cancer cells through thiol addition mechanisms, highlighting their potential as targeted therapies .
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic profile of various thiazole derivatives, revealing that modifications in substituents significantly affect their potency against different cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine?

The synthesis of thiazole derivatives often involves condensation reactions. For example, 2-amino-4-phenylthiazole can be synthesized by reacting aniline derivatives with thiourea in the presence of bromine and glacial acetic acid, followed by purification via recrystallization . For methoxy-substituted analogs, a Schiff base formation approach using aldehydes (e.g., veratraldehyde) and ethanol reflux with catalytic acetic acid is effective, yielding imine derivatives in ~70–85% purity after recrystallization . Adapting these methods, the target compound may be synthesized by coupling a methoxy-substituted amine precursor with a 4-methylthiazole intermediate under similar conditions.

Q. How can spectroscopic techniques characterize this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm methoxy (-OCH₃), thiazole ring protons, and amine group positions. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while thiazole C-2 protons appear downfield (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), 1600–1650 cm⁻¹ (C=N thiazole), and 1250 cm⁻¹ (C-O methoxy) confirm functional groups .
  • Mass Spectrometry : A molecular ion peak matching the exact mass (e.g., 212.08 g/mol for C₈H₁₂N₂OS) validates the structure .

Advanced Research Questions

Q. How can computational methods predict biological activity and binding interactions?

Molecular docking studies using software like AutoDock Vina can model interactions with biological targets. For instance, thiazole derivatives have been docked into enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to assess anti-tubercular activity . Parameters include:

  • Grid Box Size : 60 × 60 × 60 ų centered on the binding pocket.
  • Scoring Function : AMBER force field for energy minimization.
  • Key Interactions : Hydrogen bonds with catalytic residues (e.g., Tyr158, Lys165) and hydrophobic contacts with alkyl chains .

Q. How to address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antiviral vs. antibacterial efficacy) may arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines used .
  • Structural Modifications : Substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance antiviral activity by 30–50% ).
  • Data Normalization : Use standardized controls (e.g., IC₅₀ values normalized to reference drugs like ciprofloxacin for antibacterial assays) .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Catalyst Screening : Acetic acid (2–3 drops) improves Schiff base formation yields by 15–20% compared to HCl .
  • Solvent Optimization : Ethanol reflux provides higher purity (>90%) vs. DMF, which may cause side reactions .
  • Temperature Control : Reflux at 80°C for 7 hours minimizes decomposition, achieving ~85% yield .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining crystal structures, particularly for resolving disorder in methoxy or thiazole groups .
  • Bioactivity Testing : Employ dose-response assays (0.1–100 µM) to determine IC₅₀ values against HER2 kinase or viral proteases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.